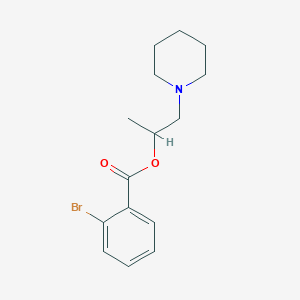
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. PB-22 has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes.
Mécanisme D'action
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. This compound has been found to have a high affinity for these receptors, which allows it to modulate their activity and produce a range of effects in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by modulating the activity of the CB1 and CB2 receptors. This compound has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of their activity. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in certain research applications.
Orientations Futures
There are several potential future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy and multiple sclerosis. This compound may also have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Méthodes De Synthèse
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is synthesized by reacting 2-bromobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then esterified to form this compound.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential application in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C15H20BrNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Clé InChI |
UTIXDPQFCFTCCB-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)





